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Compound of Interest

Compound Name: Pyridazine-3-thiol

Cat. No.: B1598171

For researchers, scientists, and drug development professionals, the pyridazine scaffold
represents a privileged structure in medicinal chemistry due to its wide array of
pharmacological activities. The introduction of a thiol group at the 3-position of the pyridazine
ring, in particular, has given rise to a class of analogs with significant potential in various
therapeutic areas. This guide provides a comparative study of the efficacy of different
Pyridazine-3-thiol analogs, supported by experimental data, to inform the rational design and
selection of next-generation therapeutic agents. This document will delve into the structure-
activity relationships (SAR), comparative biological activities, and experimental protocols
relevant to this promising class of compounds.

The Pyridazine-3-thiol Core: A Versatile
Pharmacophore

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses
unique physicochemical properties that make it an attractive scaffold for drug design. The
incorporation of a thiol (-SH) group at the 3-position, or its thione tautomer, introduces a key
functional group that can participate in various biological interactions, including hydrogen
bonding and metal chelation. Furthermore, the sulfur atom can be readily S-substituted to
generate a diverse library of analogs with modulated pharmacokinetic and pharmacodynamic
profiles. Pyridazine derivatives, including those with a thiol or thione group, have demonstrated
a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory,
and cardiovascular effects.[1][2]
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Comparative Biological Efficacy of Pyridazine-3-
thiol Analogs

The therapeutic potential of Pyridazine-3-thiol analogs is best understood through a
comparative analysis of their efficacy across different biological targets. The following sections
and tables summarize key findings from preclinical studies.

Anticancer Activity

Pyridazine-3-thiol analogs have emerged as a promising class of anticancer agents. Their
mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial
for cancer cell proliferation and survival. A comparative analysis of the cytotoxic activity of
various analogs reveals the significant impact of substitutions on the pyridazine ring.
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Substitution at

Compound ID o Test Model IC50 (uM) Reference
A549 (Lung
Analog A Phenyl 0.008 [3]
Cancer)
HT-1080
0.012 [3]

(Fibrosarcoma)

Homopiperidinyla  A549 (Lung

Analog B ) - [4]
mino Cancer)

Hep3b

(Hepatoblastoma - [4]

)

PC3 (Prostate

Cancer)

- (4]

SW480 (Colon

Cancer)

- (4]

HeLa (Cervical

- [4]

Cancer)
Analog C p-sulfamylphenyl  Leukemia (SR) <0.1 [5]
Non-small cell

<0.1 [5]
lung (NCI-H522)
5-FU )

- Various - [4]
(Reference)

Note: Direct comparison of IC50 values should be done with caution due to variations in
experimental conditions between studies. " - " indicates that the compound was reported as
potent but specific IC50 values were not provided in the abstract.

Compound Analog B (3-allylthio-6-homopiperidinylaminopyridazine) demonstrated higher
potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU) against a panel of
cancer cell lines.[4] This highlights the potential for discovering highly effective anticancer
agents within this chemical class. The antiproliferative activity of these compounds is often
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linked to the disruption of microtubule dynamics or the inhibition of specific kinases involved in
cell cycle progression.[3]

Antimicrobial Efficacy

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.
Pyridazine-3-thiol derivatives have shown considerable promise in this area, exhibiting activity
against a range of bacterial and fungal pathogens.

Compound Class Test Organism MIC (pg/mL) Reference
S-substituted 1,2,4- Staphylococcus
) ) 31.25-62.5
triazole-3-thiols aureus (ATCC 25923)
Escherichia coli
31.25-62.5
(ATCC 25922)
Pseudomonas
aeruginosa (ATCC 31.25-62.5
27853)
Candida albicans
31.25-62.5

(ATCC 885-653)

Pyridazin-3(2H)-thione  Staphylococcus

derivatives aureus Active s
Escherichia coli Active [1]
Bacillus subtilis Active [1]
Candida albicans Active [1]

The antimicrobial activity of these compounds is often attributed to their ability to interfere with
essential cellular processes in microorganisms. The lipophilicity and electronic properties of the
substituents on the pyridazine ring play a crucial role in determining the potency and spectrum
of activity.

Vasorelaxant Properties
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Certain Pyridazine-3-thiol analogs have been investigated for their cardiovascular effects,

particularly their ability to induce vasorelaxation, a key mechanism for lowering blood pressure.

Compound Series Test Model EC50/IC50 (uM) Reference
Pyridazin-3-one with )
i ) ) Isolated rat thoracic
thiosemicarbazide 0.0025 - 2.9480 [2][6]
_ , aorta
side chains
Hydralazine Isolated rat thoracic
18.2100 [2][6]
(Reference) aorta
Nitroglycerin Isolated rat thoracic
0.1824 [2][6]

(Reference) aorta

4,7-dimethyl-1,2,5-

oxadiazolo[3,4-

Noradrenaline-

o precontracted aortic pIC50 =9.03 & 5.85 [7]
d]pyridazine 1,5,6-

o rings
trioxide (FPTO)

Notably, a series of pyridazin-3-one derivatives with thiosemicarbazide side chains, which can
cyclize to form mercapto-triazoles, displayed potent vasorelaxant activity, with some
compounds having EC50 values significantly lower than the reference drug hydralazine.[2][6]
The mechanism of vasorelaxation for some pyridazine derivatives involves the generation of
nitric oxide (NO), a key signaling molecule in the cardiovascular system, often in a thiol-
dependent manner.[7]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key structure-activity relationships for Pyridazine-3-thiol
analogs:

» Substitution at the 6-position: The nature of the substituent at the C6 position of the
pyridazine ring is a major determinant of biological activity. Aryl, heteroaryl, and bulky
aliphatic groups have been shown to influence potency and selectivity.

e S-Substitution: Modification of the thiol group through S-alkylation or S-arylation allows for
fine-tuning of the physicochemical properties, such as lipophilicity and metabolic stability,
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which can significantly impact efficacy.

e Fused Ring Systems: The fusion of the pyridazine ring with other heterocyclic systems, such
as triazoles or indoles, can lead to novel compounds with enhanced and often distinct
biological profiles.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols
are essential. The following sections outline a general synthetic scheme for Pyridazine-3-thiol
analogs and a standard methodology for evaluating their anticancer activity.

General Synthesis of 6-Substituted-2H-pyridazine-3-
thiones

A common route for the synthesis of the pyridazine-3-thione scaffold involves the cyclization of
y-keto acids with a sulfurizing agent.

Synthesis of Pyridazine-3-thione Core

Hydrazine Hydrate

P4S10 or Lawesson's Reagent
I: * Hydrazine Hydrate | 6-Substituted-pyridazin-3(2H)-one + P4510/ Toluene 6-Substituted-2H-pyridazine-3-thione
!

y-Keto Acid

Click to download full resolution via product page
Caption: General synthetic pathway for 6-substituted-2H-pyridazine-3-thiones.

Step-by-Step Protocol:
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e Synthesis of 6-Substituted-pyridazin-3(2H)-one: A mixture of the appropriate y-keto acid (1
equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent (e.g., ethanol) is
refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography
(TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is
collected by filtration, washed with cold ethanol, and dried.

e Thionation to 6-Substituted-2H-pyridazine-3-thione: The synthesized pyridazin-3(2H)-one (1
equivalent) is suspended in an anhydrous solvent like toluene. A thionating agent, such as
phosphorus pentasulfide (P4S10) (0.5 equivalents) or Lawesson's reagent, is added portion-
wise. The mixture is then refluxed for 2-4 hours. After cooling, the reaction is quenched by
the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated,
dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects
of potential anticancer drugs.
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MTT Assay Workflow

Seed cancer cells in 96-well plates

'

Treat cells with Pyridazine-3-thiol analogs (various concentrations)

'

Incubate for 48-72 hours

'

Add MTT solution

'

Solubilize formazan crystals with DMSO

'

Measure absorbance at 570 nm

'

Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:
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o Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells
per well and allowed to adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of the
Pyridazine-3-thiol analogs (typically in a range from 0.01 to 100 uM) for 48 to 72 hours. A
vehicle control (e.g., DMSO) is also included.

o MTT Addition: After the incubation period, the medium is replaced with fresh medium
containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

e Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is
added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader.

e |C50 Calculation: The percentage of cell viability is calculated relative to the vehicle control,
and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is
determined by plotting a dose-response curve.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of
Pyridazine-3-thiol analogs as a versatile scaffold for the development of novel therapeutic
agents. The diverse biological activities, coupled with the synthetic tractability of this chemical
class, offer a fertile ground for further research. Future efforts should focus on the synthesis of
more diverse libraries of these analogs, with a particular emphasis on elucidating their
mechanisms of action through advanced biochemical and in vivo studies. A deeper
understanding of the structure-activity relationships will undoubtedly pave the way for the
discovery of next-generation drugs with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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